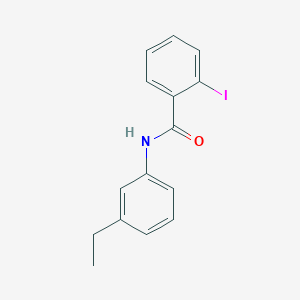
Benzamide, N-(3-ethylphenyl)-2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-ethylphenyl)-2-iodo-: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group This specific compound features an iodine atom and an ethyl group attached to the benzene ring, making it a substituted benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines For Benzamide, N-(3-ethylphenyl)-2-iodo-, the process would involve the reaction of 3-ethylbenzoic acid with an appropriate amine in the presence of a dehydrating agent
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in Benzamide, N-(3-ethylphenyl)-2-iodo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Benzamide derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, benzamide derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Benzamide, N-(3-ethylphenyl)-2-iodo- could be explored for similar applications.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-ethylphenyl)-2-iodo- would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ethyl group may influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Benzamide: The simplest form of the compound, lacking any substituents.
N-Phenylbenzamide: A derivative with a phenyl group attached to the amide nitrogen.
N-(2-hydroxy-4-nitrophenyl)benzamide: A substituted benzamide with hydroxyl and nitro groups.
Uniqueness: Benzamide, N-(3-ethylphenyl)-2-iodo- is unique due to the presence of both an iodine atom and an ethyl group. These substituents can significantly alter the compound’s chemical properties, such as its reactivity and solubility. The iodine atom, in particular, can enhance the compound’s potential for use in radiolabeling and imaging applications.
Propriétés
Numéro CAS |
58494-87-4 |
|---|---|
Formule moléculaire |
C15H14INO |
Poids moléculaire |
351.18 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
DLBZGVXMQRILNO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


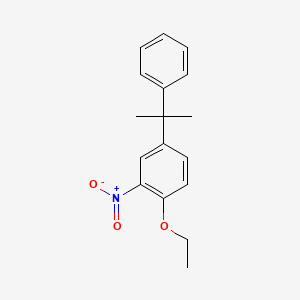
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)


![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


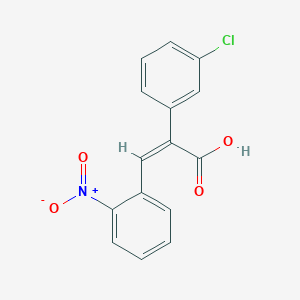
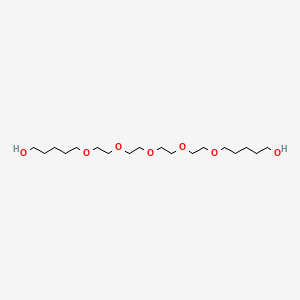
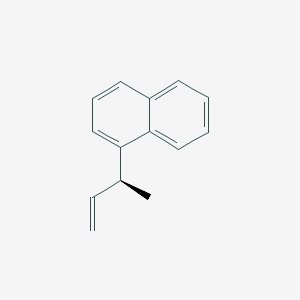
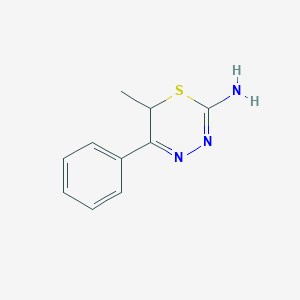
methanone](/img/structure/B14625884.png)
